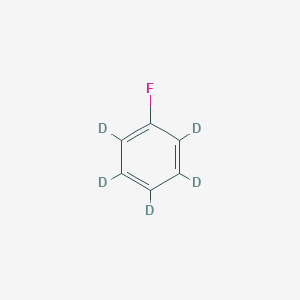

Fluorobenceno-d5

Descripción general

Descripción

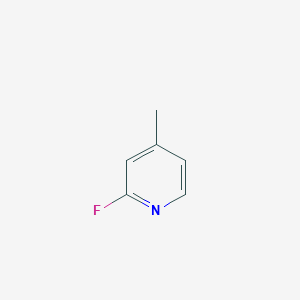

Fluoro(2H5)benzene, also known as fluorobenzene-d5, is a deuterated derivative of fluorobenzene. It has the molecular formula C6D5F and is used primarily in scientific research due to its unique properties. The presence of deuterium atoms instead of hydrogen atoms makes it particularly useful in various spectroscopic studies.

Aplicaciones Científicas De Investigación

Fluoro(2H5)benzene is widely used in scientific research due to its unique properties:

Chemistry: It serves as a precursor for the synthesis of various fluorinated organic compounds.

Biology: Used in the study of enzyme mechanisms and metabolic pathways involving fluorinated compounds.

Medicine: Employed in the development of fluorinated pharmaceuticals and diagnostic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

Mode of Action

It is known that the compound is an asymmetric top molecule . The angular position correlation time, angular momentum correlation time, NMR spin-lattice relaxation times of deuterium and fluorine atoms, and resonance-enhanced multiphoton ionization spectrum of Fluorobenzene-d5 have been evaluated .

Biochemical Pathways

Fluorobenzene-d5 may be involved in the same biochemical pathways as fluorobenzene. Aromatic compounds such as fluorophenols, fluorobenzene, and fluorobenzoic acids can be biotransformed by microorganisms through established catabolic pathways . .

Pharmacokinetics

It is known that the compound’s deuterium atoms make it heavier than regular hydrogen, which could potentially affect its pharmacokinetic profile . The angular position correlation time and the angular momentum correlation time of Fluorobenzene-d5 have been determined in the dense fluid region .

Result of Action

It is known that the compound is combustible and can be ignited by potential ignition sources . Spillage and fire water can cause pollution of watercourses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fluorobenzene-d5. For instance, the compound should be used only in well-ventilated areas due to the danger of explosion . It should be kept away from sources of ignition and static discharge should be avoided .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fluoro(2H5)benzene can be synthesized through several methods. One common method involves the reaction of hydrogen fluoride (HF) with sodium deuteride or hydrogen deuteride under specific conditions . Another method is the Balz-Schiemann reaction, where aniline hydrochloride is diazotized and then treated with fluoboric acid to produce benzenediazonium fluoborate, which is subsequently decomposed to yield fluorobenzene .

Industrial Production Methods

Industrial production of fluorobenzene typically involves a vapor-phase fluorination process using hydrogen fluoride (HF) as the fluorination gas. This process can be carried out in either batch or continuous modes and often involves the use of fluorination catalysts .

Análisis De Reacciones Químicas

Types of Reactions

Fluoro(2H5)benzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the fluorine atom, the para position is more activated towards electrophiles.

Nucleophilic Aromatic Substitution (NAS): The presence of the fluorine atom makes the aromatic ring more susceptible to nucleophilic attack, especially at the ortho and para positions.

Common Reagents and Conditions

Electrophilic Reagents: Bromine (Br2), Chlorine (Cl2), and Sulfuric Acid (H2SO4) are commonly used in EAS reactions.

Nucleophilic Reagents: Sodium amide (NaNH2) and potassium tert-butoxide (KOtBu) are often used in NAS reactions.

Major Products

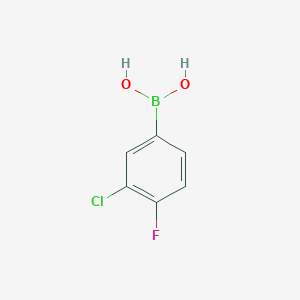

Electrophilic Substitution: 1-Bromo-4-fluorobenzene, 1-Chloro-4-fluorobenzene.

Nucleophilic Substitution: 4-Aminofluorobenzene, 4-Hydroxyfluorobenzene.

Comparación Con Compuestos Similares

Fluoro(2H5)benzene can be compared with other similar compounds such as:

Chlorobenzene (C6H5Cl): Similar in structure but contains a chlorine atom instead of fluorine.

Bromobenzene (C6H5Br): Contains a bromine atom instead of fluorine.

Iodobenzene (C6H5I): Contains an iodine atom instead of fluorine.

Uniqueness

Fluoro(2H5)benzene is unique due to the presence of deuterium atoms, which makes it particularly useful in spectroscopic studies and research applications where isotopic labeling is required .

Propiedades

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLWMHQQBFSUBP-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162009 | |

| Record name | Fluoro(2H5)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423-10-5 | |

| Record name | Fluorobenzene-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoro(2H5)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001423105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoro(2H5)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoro(2H5)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

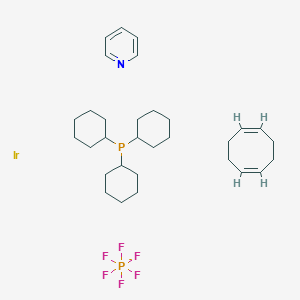

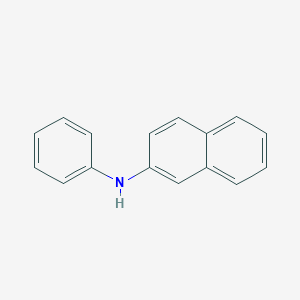

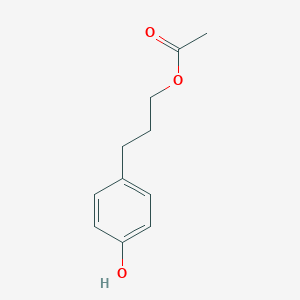

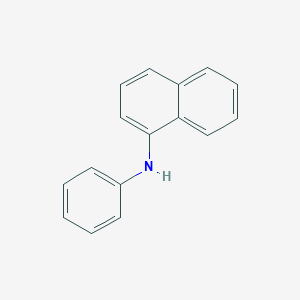

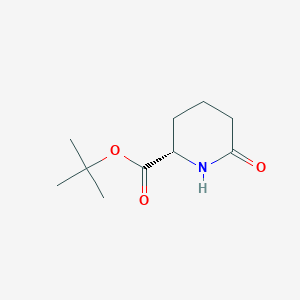

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

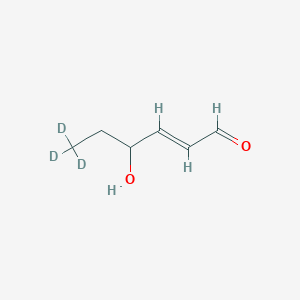

Q1: How does deuteration impact the vibrational spectra of fluorobenzene?

A1: Deuteration significantly alters the vibrational frequencies of fluorobenzene due to the mass difference between hydrogen and deuterium. This leads to shifts in vibrational modes, which can move in and out of Fermi resonance. These changes are clearly observed in Resonance-Enhanced Multiphoton Ionization (REMPI) spectra. For instance, the assignment of vibrational bands in fluorobenzene-d5 was aided by comparing its spectra with those of fluorobenzene-h5 [].

Q2: Can we determine the orientation of guest molecules within a host structure using fluorobenzene-d5?

A2: Yes, combining experimental techniques like solid-state NMR with computational methods like DFT calculations enables the determination of guest molecule orientation within a host structure. For example, the preferred orientation of fluorobenzene-d5 within a tetratolyl tetraurea calix[4]arene tetrapentylether dimeric capsule was successfully derived using this approach []. The study analyzed chemical shift data from both 19F and 2H nuclei along with computed nucleus-independent chemical shift (NICS) maps.

Q3: How does fluorobenzene-d5 interact with fluoroform, and what type of hydrogen bonding is involved?

A3: Fluorobenzene-d5 forms a weakly bound complex with fluoroform, primarily stabilized by a blue-shifting CH···π hydrogen bond. Infrared ion-depletion spectroscopy (IR/R2PI) revealed a blue shift in the CH stretching frequency of fluoroform upon complex formation []. This blue shift, along with computational studies, points towards the existence of a sandwich-type structure where the CH bond of fluoroform interacts with the π electron cloud of fluorobenzene-d5.

Q4: How does the molecular motion of fluorobenzene-d5 change with temperature and density in the dense fluid region?

A4: NMR studies focusing on fluorine and deuterium spin-lattice relaxation times revealed that the angular momentum correlation time (τJ) of fluorobenzene-d5 increases with rising temperature at constant density []. This unexpected behavior suggests a temperature dependence of the hard sphere diameter, impacting the frequency of molecular collisions in the dense fluid region.

Q5: What insights can be gained from studying the reorientation dynamics of fluorobenzene-d5 in the liquid state?

A5: Investigating the angular position correlation time (τθ) and angular momentum correlation time (τJ) of fluorobenzene-d5 in its liquid state offers valuable insights into its molecular reorientation mechanisms []. By analyzing the relationship between τθ and τJ derived from NMR data, researchers can gain a deeper understanding of how this molecule rotates and interacts within a liquid environment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.